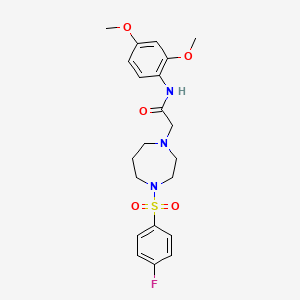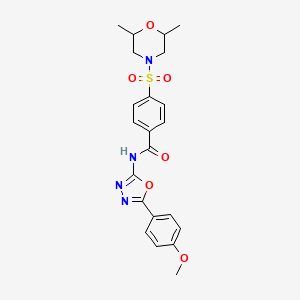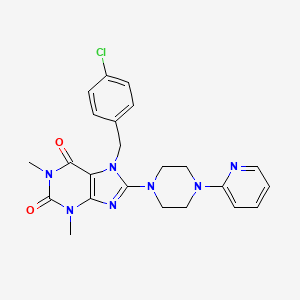
7-(4-Chlorobenzyl)-1,3-dimethyl-8-(4-(pyridin-2-yl)piperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Chlorobenzyl)-1,3-dimethyl-8-(4-(pyridin-2-yl)piperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core substituted with a chlorobenzyl group, a dimethyl group, and a pyridinyl-piperazinyl moiety. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorobenzyl)-1,3-dimethyl-8-(4-(pyridin-2-yl)piperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the purine core, followed by the introduction of the chlorobenzyl group through a nucleophilic substitution reaction. The dimethyl groups are usually introduced via alkylation reactions, and the pyridinyl-piperazinyl moiety is attached through a condensation reaction with the appropriate piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorobenzyl)-1,3-dimethyl-8-(4-(pyridin-2-yl)piperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with potentially different biological activities.
Scientific Research Applications
7-(4-Chlorobenzyl)-1,3-dimethyl-8-(4-(pyridin-2-yl)piperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with biological targets makes it useful in studying cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-(4-Chlorobenzyl)-1,3-dimethyl-8-(4-(pyridin-2-yl)piperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to specific domains.
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-1,3-dimethyl-8-(4-(pyridin-2-yl)piperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione: Similar structure but lacks the chlorobenzyl group.
7-(4-Methylbenzyl)-1,3-dimethyl-8-(4-(pyridin-2-yl)piperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione: Contains a methyl group instead of a chlorine atom on the benzyl ring.
Uniqueness
The presence of the chlorobenzyl group in 7-(4-Chlorobenzyl)-1,3-dimethyl-8-(4-(pyridin-2-yl)piperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione imparts unique chemical and biological properties. This group can enhance the compound’s binding affinity to certain targets and influence its pharmacokinetic profile, making it distinct from similar compounds.
Properties
Molecular Formula |
C23H24ClN7O2 |
|---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(4-pyridin-2-ylpiperazin-1-yl)purine-2,6-dione |
InChI |
InChI=1S/C23H24ClN7O2/c1-27-20-19(21(32)28(2)23(27)33)31(15-16-6-8-17(24)9-7-16)22(26-20)30-13-11-29(12-14-30)18-5-3-4-10-25-18/h3-10H,11-15H2,1-2H3 |
InChI Key |
TXUZGMPZPNERNW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=N4)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


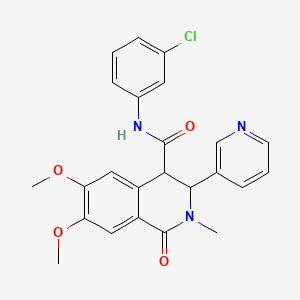
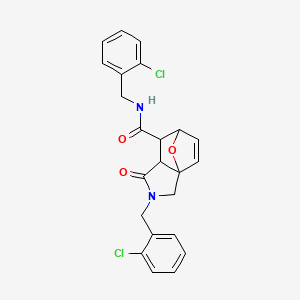
![2-(benzylsulfanyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10816903.png)
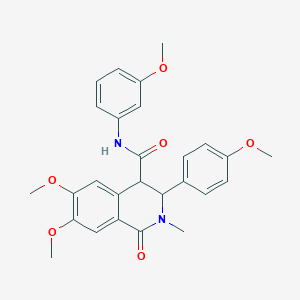
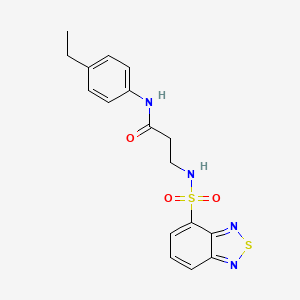
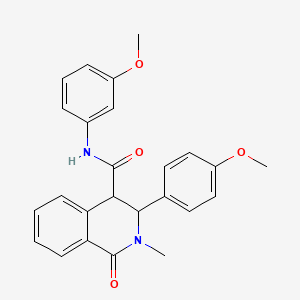
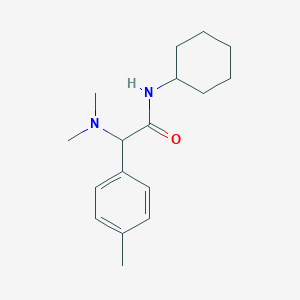
![2-(1H-indol-3-yl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methylacetamide](/img/structure/B10816943.png)
![3-[2-(4-Ethylphenyl)ethenyl]-1-methylquinoxalin-2-one](/img/structure/B10816951.png)
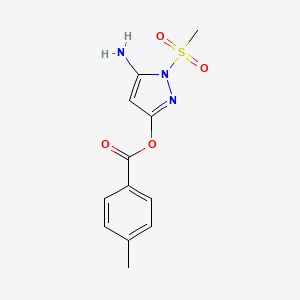
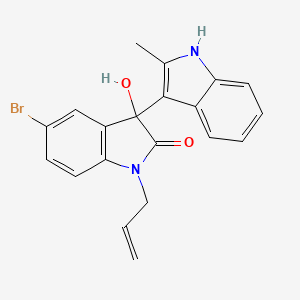
![N-(4-methoxyphenyl)-2-phenyl-2-[(thiophen-2-ylacetyl)amino]acetamide](/img/structure/B10816964.png)
